Cas no 201530-79-2 (Deferasirox Ethyl Ester)

Deferasirox Ethyl Ester structure
Deferasirox Ethyl Ester structure
Product Name:Deferasirox Ethyl Ester
CAS No:201530-79-2
MF:C23H19N3O4
MW:401.414665460587
CID:1079877
PubChem ID:135817477
Update Time:2025-04-20

Deferasirox Ethyl Ester Chemical and Physical Properties

Names and Identifiers

    • Deferasirox Ethyl Ester
    • UNII-XLJ6Y6W4KV
    • Benzoic acid, 4-(3,5-bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl)-, ethyl ester
    • Benzoic acid, 4-[3,5-bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]-, ethyl ester; Ethyl 4-[3,5-bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoate; Deferasirox Ethyl Ester
    • DEFERASIROX IMPURITY E [EP IMPURITY]
    • XLJ6Y6W4KV
    • Deferasirox impurity E [EP]
    • ethyl 4-[3,5-bis(2-hydroxy-phenyl)-[1,2,4]triazol-1-yl]benzoate
    • Ethyl 4-(3,5-bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl)benzoate
    • SCHEMBL5129119
    • DBCPWOQZLXYJNM-UHFFFAOYSA-N
    • ethyl 4-[3,5-bis(2-hydroxyphenyl)-1,2,4-triazol-1-yl]benzoate
    • 201530-79-2
    • Inchi: 1S/C23H19N3O4/c1-2-30-23(29)15-11-13-16(14-12-15)26-22(18-8-4-6-10-20(18)28)24-21(25-26)17-7-3-5-9-19(17)27/h3-14,27-28H,2H2,1H3
    • InChI Key: DBCPWOQZLXYJNM-UHFFFAOYSA-N
    • SMILES: OC1C=CC=CC=1C1=NC(C2C=CC=CC=2O)=NN1C1C=CC(C(=O)OCC)=CC=1

Computed Properties

  • Exact Mass: 401.13755610g/mol
  • Monoisotopic Mass: 401.13755610g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 6
  • Complexity: 569
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.5
  • Topological Polar Surface Area: 97.5Ų

Deferasirox Ethyl Ester Security Information

Deferasirox Ethyl Ester Pricemore >>

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